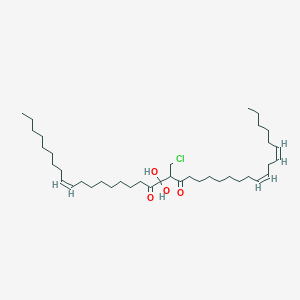

rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a lipid that is a combination of oleic acid chain at sn-1 and linoleic acid at sn-2 bound to 3-chloropropane . It is identified in edible oils and is used in food protein hydrolyzates .

Molecular Structure Analysis

The molecular formula of “rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is C39H69ClO4 . Its molecular weight is 637.42 .Chemical Reactions Analysis

The chlorine in “rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a good leaving group and can undergo substitution reactions .Physical And Chemical Properties Analysis

“rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol” is a clear colorless oil . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Nagai et al. (2011) developed a method using recycle high-performance liquid chromatography (HPLC) with a chiral column for the enantiomeric separation of some asymmetric triacylglycerols (TAGs) including 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (rac-PPL). This method can be used in conjunction with mass spectrometry to analyze palm oil and is applicable for chiral separation of asymmetric TAGs in palm oil (Nagai, Mizobe, Otake, Ichioka, Kojima, Matsumoto, Gotoh, Kuroda, Wada, 2011).

Myher et al. (1986) conducted a stereospecific analysis of chloropropanediol fatty acid esters isolated from goat milk fat, including synthetic rac-1-chloro-2,3-dioleoyl-propanediol. This study provides insights into the stereospecific properties of these compounds (Myher, Kuksis, Marai, Cerbulis, 1986).

Slotboom et al. (1967) described the chemical synthesis of rac-trans-1-(n-hexadec-1'-enyloxy)-2-oleoylglycerol-3-phosphorylcholine (plasmalogen). They also explored the specific degradation of similar compounds with pancreatic lipase, highlighting the significance of these substances in biochemical synthesis processes (Slotboom, Haas, Deenen, 1967).

Custodio-Mendoza et al. (2019) investigated the occurrence of 3-monochloropropanediol (3-MCPD) fatty acid diesters, including 1-Oleoyl-2-linoleoyl-3-chloropropanediol, in various edible oils and related foodstuffs. This research is significant for understanding the contamination and safety aspects of food products (Custodio-Mendoza, Carro, Lage-Yusty, Herrero, Valente, Rodrigues, Lorenzo, 2019).

Mizobe et al. (2013) studied the structural and mixing characteristics of enantiomers of 1-Oleoyl-2,3-dipalmitoyl-sn-glycerol and 1,2-Dipalmitoyl-3-oleoyl-sn-glycerol. Their research provides valuable information on the physical properties of such compounds (Mizobe, Tanaka, Hatakeyama, Nagai, Ichioka, Hondoh, Ueno, Sato, 2013).

Wirkmechanismus

Target of Action

It is often used in research for target identification, validation, assay development, and mechanism studies .

Mode of Action

It is a lipid that is a combination of oleic acid chain at sn-1 and linoleic acid at sn-2 bound to 3-chloropropane . The chlorine is a good leaving group and can undergo substitution reactions .

Result of Action

It is often used in research for in vitro toxicology and biomarker expression studies .

Action Environment

It is known that the compound should be stored at -20°c for long-term storage .

Eigenschaften

IUPAC Name |

(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,36,43-44H,3-10,12,14-16,21-35H2,1-2H3/b13-11-,19-17-,20-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPCBCPPIHHTHV-LTEAFHAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H69ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)